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Compound of Interest

Compound Name: N 556

Cat. No.: B1676889

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (4-nitrophenyl)urea, identified by the CAS number 556-10-5. This document is
intended to serve as a core resource for researchers, scientists, and professionals in drug
development, offering detailed information on its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (4-
nitrophenyl)urea.

Table 1: 13C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment
Data not available C=0 (Urea)
Data not available C1 (C-NO2)
Data not available C2/C6 (CH)
Data not available C3/C5 (CH)
Data not available C4 (C-NH)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1676889?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: While a 13C NMR spectrum is mentioned in the PubChem database for (4-
nitrophenyl)urea, specific peak assignments and experimental details are not provided. The
assignments in the table are predicted based on the chemical structure.

Table 2: IR Spectroscopic Data

Wavenumber (cm-1) Assignment Intensity
~3300-3500 N-H stretching Strong
~1650-1700 C=0 stretching (Amide ) Strong

NO2 asymmetric and
~1550 and ~1350 ] ] Strong
symmetric stretching

Note: This data is based on expected characteristic absorption bands for the functional groups
present in (4-nitrophenyl)urea.[1] A specific, quantitative IR spectrum with detailed peak

assignments is not readily available in the public domain.

Table 3: Mass Spectrometry Data
m/z lon

Relative Abundance (%)

Data not available [M]+ Data not available

Data not available Fragment ions Data not available

Note: A specific mass spectrum for (4-nitrophenyl)urea is not readily available. The NIST
WebBook provides a mass spectrum for the related compound N-(4-Nitrophenyl)-N'-phenyl-
urea, but this is not a direct representation of the target compound's fragmentation pattern.[2]
Predicted mass spectrometry data for various adducts of (4-nitrophenyl)urea is available.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (4-nitrophenyl)urea
are not explicitly available in the reviewed literature. However, the following sections outline
general methodologies that are typically employed for the analysis of similar aromatic urea

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a compound like (4-nitrophenyl)urea would
involve the following steps:

o Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable
deuterated solvent (e.g., DMSO-d6, CDCI3). The choice of solvent is crucial as the N-H
protons of the urea moiety can exchange with protic solvents, leading to signal broadening or
disappearance. DMSO-d6 is often a good choice for ureas as it can slow down this
exchange.

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift
range (typically 0-12 ppm for organic molecules).

e 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of
scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like (4-nitrophenyl)urea is
using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance
(ATR) accessory:

e Background Spectrum: Record a background spectrum of the clean ATR crystal.
o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the
crystal and collect the sample spectrum. Typically, spectra are recorded in the range of 4000-
400 cm-1.

Mass Spectrometry (MS)
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Electron ionization (EI) or electrospray ionization (ESI) are common techniques for the mass
analysis of organic molecules:

o Sample Introduction: The sample can be introduced directly into the ion source or after
separation by a chromatographic technique like Gas Chromatography (GC) or Liquid
Chromatography (LC).

« lonization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing
fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the
mass spectrometer, producing protonated or deprotonated molecular ions with less
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Synthesis and Characterization

(4-Nitrophenyl)urea can be synthesized through several methods, including the reaction of 4-
nitroaniline with an isocyanate or by using a carbonylating agent like triphosgene with the
appropriate amine.[1] Microwave-assisted synthesis is a modern approach to expedite this
reaction.[1] Characterization of the synthesized product would typically involve the
spectroscopic technigues detailed above to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for (4-nitrophenyl)urea are not well-documented, the broader
class of diaryl urea derivatives has been extensively studied for its biological activities,
particularly as anticancer agents.[4][5]

Anticancer Activity

Many diaryl urea compounds are known to be inhibitors of various protein kinases, which are
crucial regulators of cell signaling pathways involved in cell proliferation, survival, and
angiogenesis.[4][6] Key signaling pathways that are often targeted by these compounds
include:
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 RAS/RAF/MEK/ERK Pathway: This is a critical pathway in many cancers, and inhibitors of
Raf kinases are a major class of anticancer drugs.[7][8]

o PI3K/AKt/mTOR Pathway: This pathway is also frequently dysregulated in cancer and is a
target for drug development.[5]

o Receptor Tyrosine Kinases (RTKSs): Inhibition of RTKs such as Vascular Endothelial Growth
Factor Receptors (VEGFRSs) and Platelet-Derived Growth Factor Receptors (PDGFRS) can
block tumor angiogenesis and growth.[5]

The diagram below illustrates a generalized workflow for the preclinical evaluation of a novel

phenylurea anticancer compound.

Preclinical Evaluation Workflow

Compound Synthesis - In Vitro Screening Mechanism of Action Studies | InVivo Efficacy Studies »| Lead Optimization
and Characterization (e.g., Cell Viability Assays) (e.g., Western Blot for Pathway Analysis) "1 (e.g., Xenograft Models) = P

Y

Click to download full resolution via product page

Preclinical Evaluation Workflow for a Phenylurea Compound.

Antifertility Activity

Some nitrophenyl compounds have been investigated for their antifertility effects. The potential
mechanisms of action are not fully elucidated but may involve disruption of hormonal signaling
or direct effects on reproductive tissues.[9]

The diagram below depicts a simplified representation of a signaling pathway that could be
inhibited by a nitrophenyl urea derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1676889?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676889?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

]
=

. (4-Nitrophenyl)urea (556-10-5) for sale [vulcanchem.com]

e 2. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]

e 3. PubChemLite - (4-nitrophenyl)urea (C7H7N303) [pubchemlite.lcsb.uni.lu]

e 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nim.nih.gov]
o 5. researchgate.net [researchgate.net]

e 6. benchchem.com [benchchem.com]

e 7.Adiaryl urea derivative, SMCI inhibits cell proliferation through the RAS/RAF/MEK/ERK
pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nim.nih.gov]

e 8. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future -
PMC [pmc.ncbi.nim.nih.gov]

¢ 9. mdpi.com [mdpi.com]

¢ To cite this document: BenchChem. [In-Depth Technical Guide on the Spectroscopic Data of
(4-Nitrophenyl)urea]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676889#n-556-spectroscopic-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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